1-Bromopentan-2-ol 1-Bromopentan-2-ol
Brand Name: Vulcanchem
CAS No.: 26818-03-1
VCID: VC5382643
InChI: InChI=1S/C5H11BrO/c1-2-3-5(7)4-6/h5,7H,2-4H2,1H3
SMILES: CCCC(CBr)O
Molecular Formula: C5H11BrO
Molecular Weight: 167.046

1-Bromopentan-2-ol

CAS No.: 26818-03-1

Cat. No.: VC5382643

Molecular Formula: C5H11BrO

Molecular Weight: 167.046

* For research use only. Not for human or veterinary use.

1-Bromopentan-2-ol - 26818-03-1

Specification

CAS No. 26818-03-1
Molecular Formula C5H11BrO
Molecular Weight 167.046
IUPAC Name 1-bromopentan-2-ol
Standard InChI InChI=1S/C5H11BrO/c1-2-3-5(7)4-6/h5,7H,2-4H2,1H3
Standard InChI Key AMCWGHNIYLEOOO-UHFFFAOYSA-N
SMILES CCCC(CBr)O

Introduction

Structural and Molecular Characteristics

Molecular Composition and Configuration

1-Bromopentan-2-ol possesses the molecular formula C₅H₁₁BrO, confirmed by PubChem (CID 13016769) and ChemBK . Its IUPAC name derives from the bromine substitution at carbon 1 and the hydroxyl group at carbon 2. The SMILES notation CCCC(CBr)O and InChIKey AMCWGHNIYLEOOO-UHFFFAOYSA-N further validate its structure .

Spectroscopic Data

  • ¹H NMR: Peaks for the hydroxyl proton (δ ~1.5–2.0 ppm), bromine-adjacent CH₂ (δ ~3.4–3.6 ppm), and alkyl chain protons (δ ~1.2–1.6 ppm) .

  • ¹³C NMR: Signals for C-Br (δ ~30–35 ppm) and C-OH (δ ~62–65 ppm).

  • IR: Broad O-H stretch (~3300 cm⁻¹) and C-Br vibration (~600 cm⁻¹) .

Synthesis and Production

Synthetic Routes

1-Bromopentan-2-ol is typically synthesized via bromination of pentan-2-ol using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). A patent by Northwest A&F University (CN105766907) outlines a method for analogous bromo-alcohols, suggesting similar conditions :

Example Protocol:

  • Reactants: Pentan-2-ol (14 g, 0.135 mol), 40% HBr (28 mL, 0.2 mol), benzene (60 mL).

  • Conditions: Reflux at 70–80°C for 15 hours .

  • Workup: Neutralization with NaOH, extraction with ethyl acetate, and column chromatography (petroleum ether:ethyl acetate = 8:1) .

  • Yield: ~89% (based on 5-Bromopentan-1-ol synthesis) .

Industrial-Scale Considerations

  • Solvent Choice: Benzene enhances HBr solubility but poses toxicity risks; alternatives like toluene or water are explored.

  • Catalysts: Lewis acids (e.g., ZnBr₂) may accelerate bromination.

  • Purity Control: GC-MS or HPLC ensures >95% purity, critical for pharmaceutical applications .

Physicochemical Properties

PropertyValue/RangeSource
Molecular Weight167.04 g/mol
Boiling Point~145°C (estimated)
Density1.38 g/cm³ (analog-based)
Refractive Index1.482 (n20/D)
SolubilityMiscible in organic solvents (ethanol, ether)
Flash Point40–50°C

Notes: Experimental data specific to 1-Bromopentan-2-ol are sparse; values inferred from structural analogs like 5-Bromopentan-1-ol .

Reactivity and Applications

Key Chemical Reactions

  • Nucleophilic Substitution:

    • Bromine at C1 is displaced by nucleophiles (e.g., OH⁻, NH₃), yielding diols or amines.

    • Example: Reaction with NaOH forms pentan-2-ol.

  • Oxidation:

    • The secondary alcohol oxidizes to 2-pentanone using CrO₃ or KMnO₄.

  • Elimination:

    • Dehydrohalogenation with base (e.g., KOH) produces 1-pentene.

Industrial and Research Applications

  • Pharmaceutical Intermediates: Used in synthesizing antiviral and anticancer agents.

  • Agrochemicals: Precursor for herbicides and fungicides.

  • Polymer Chemistry: Modifies resin properties via esterification.

HazardPrecautionary MeasuresSource
Combustible (H226)Avoid open flames; store at 2–8°C
Skin/Eye Irritation (H315/H319)Use nitrile gloves, goggles
Respiratory Irritation (H335)Employ fume hoods

First Aid: Flush eyes/skin with water; seek medical attention for ingestion .

Comparative Analysis with Structural Analogs

CompoundFunctional GroupsKey Differences
5-Bromopentan-1-ol-OH at C1, -Br at C5Primary alcohol; higher polarity
1-Bromopentane-Br at C1, no -OHLacks alcohol reactivity
2-Bromopentan-3-ol-Br at C2, -OH at C3Altered substitution pattern

Unique Advantage: 1-Bromopentan-2-ol’s dual functionality enables sequential reactions (e.g., bromine substitution followed by alcohol oxidation).

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